molecular formula C11H12O4 B2919859 Methyl 2-(2-acetyl-3-hydroxyphenyl)acetate CAS No. 51281-81-3

Methyl 2-(2-acetyl-3-hydroxyphenyl)acetate

Cat. No.: B2919859
CAS No.: 51281-81-3
M. Wt: 208.213
InChI Key: GXKSGBSCGMMFPX-UHFFFAOYSA-N
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Description

Methyl 2-(2-acetyl-3-hydroxyphenyl)acetate is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound is characterized by its unique structure, which includes an acetyl group, a hydroxyphenyl group, and a methyl ester group. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-acetyl-3-hydroxyphenyl)acetate can be synthesized through several methods. One common method involves the esterification of 2-(2-acetyl-3-hydroxyphenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is becoming increasingly common in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-acetyl-3-hydroxyphenyl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2-acetyl-3-hydroxyphenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(2-acetyl-3-hydroxyphenyl)acetate involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the acetyl group can undergo enzymatic transformations. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-acetyl-3-hydroxyphenyl)acetate is unique due to the presence of both the acetyl and hydroxy groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 2-(2-acetyl-3-hydroxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7(12)11-8(6-10(14)15-2)4-3-5-9(11)13/h3-5,13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKSGBSCGMMFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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